Cas no 120-70-7 (N,N'-Bis(Salicylidene)-1,3-propanediamine)

120-70-7 structure
Nome del prodotto:N,N'-Bis(Salicylidene)-1,3-propanediamine
Numero CAS:120-70-7
MF:C17H18N2O2
MW:282.337024211884
MDL:MFCD00002245
CID:81958
PubChem ID:87567925
N,N'-Bis(Salicylidene)-1,3-propanediamine Proprietà chimiche e fisiche
Nomi e identificatori
-
- N,N'-disalicylidene-1,3-diaminopropane
- N,N-Bis(salicylidene)-1,3-propanediamine
- alpha,alpha-trimethylenedinitrilodi-o-cresol
- 1,3-di(salicylideneamino)propane
- N,N'-Bis(salicylidene)-1,3-propanediamine
- (salicaldehyde)2-1,3-propylenediamine Schiff base
- 2-((3-[(2-hydroxy-benzylidene)-amino]-propylimino)methyl)phenol
- 2,2'-[propane-1,3-diylbis(nitrilomethylylidene)]diphenole
- Disalicylicenepropanediamine
- Disalicylidene-1,3-propanediamine
- disalicylidenepropa
- N,N'-bis(2-hydroxybenzaldehyde)-1,3-propandiimine
- N,N'-Disalicylal-1,3-propan
- N,N'-DISALICYLIDENE-1,3-PROPANEDIAMINE
- N,N'-TRIMETHYLENE-BIS(SALICYLIMINE)
- N,N'-Bis(2-hydroxybenzylidene)-1,3-propanediamine
- N,N'-Disalicylal-1,3-propanediamine
- disalicylidenepropandiamine
- Disalicylidenepropanediamine
- N,N-DISALICYLIDENE-1,3-DIAMINOPROPANE
- MFCD00002245
- KLDZYURQCUYZBL-KLCVKJMQSA-N
- SR-01000641328-1
- Phenol, 2,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis-
- D78230
- a,a'-(Trimethylenedinitrilo)di-o-cresol
- 1,3-Bis(o-hydroxybenzylideneamino)propane
- .alpha.,.alpha.'-(Trimethylenedinitrilo)di-o-cresol
- N,N'-Disalicylidene-1,3-diamino-propane
- BDBM50481275
- Disalicylal propylene diamine
- DTXSID7059513
- D1422
- FT-0606580
- EINECS 204-418-6
- AI3-62129
- CHEMBL593165
- DSPD
- 120-70-7
- N,N inverted exclamation mark -Bis(salicylidene)-1,3-propanediamine
- NS00041330
- J-004383
- CCG-52073
- Phenol,2'-[1,3-propanediylbis(nitrilomethylidyne)]bis-
- AKOS004909531
- o-Cresol, .alpha.,.alpha.'-(trimethylenedinitrilo)di-
- SCHEMBL710369
- 2,2'-((Propane-1,3-diylbis(azanylylidene))bis(methanylylidene))diphenol
- Disalicylidene propandiamine
- NSC 166332
- AKOS030228207
- N,N'-Bis(salicylidene)-1,3-propanediamine, 99%
- SCHEMBL17607675
- BS-14623
- o-Cresol,.alpha.'-(trimethylenedinitrilo)di-
- SCHEMBL710368
- 1,3-Bis(salicylideneamino)propane
- alpha,alpha'-Trimethylenedinitrilodi-o-cresol
- 2,2'-((1E,1'E)-(Propane-1,3-diylbis(azanylylidene))bis(methanylylidene))diphenol
- N,N'-bis(salicylidene)-1,3-propylenediamine
- N,N/'-BIS(SALICYLIDENE)-1,3-PROPANEDIAMINE
- CS-0085973
- SCHEMBL1981346
- NSC-166332
- 2,2'-(1E,1'E)-(propane-1,3-diylbis(azan-1-yl-1-ylidene))bis(methan-1-yl-1-ylidene)diphenol
- N,N''''-Disalicylidenetrimethylenediamine
- 133345-53-6
- 2-([(3-([(2-Hydroxyphenyl)methylidene]amino)propyl)imino]methyl)phenol #
- o-Cresol, alpha,alpha'-(trimethylenedinitrilo)di-
- 2-[3-[(2-hydroxyphenyl)methylideneamino]propyliminomethyl]phenol
- Phenol, 2,2'-(1,3-propanediylbis(nitrilomethylidyne))bis-
- alpha,alpha'-(Trimethylenedinitrilo)di-o-cresol
- SCHEMBL13786954
- SY049668
- N,N'-Disalicylidenetrimethylenediamine
- NSC166332
- N,N-Bis(2-Hydroxybenzylidene)-1,3-Propanediamine
- KLDZYURQCUYZBL-UHFFFAOYSA-N
- 2-[(E)-({3-[(E)-[(2-hydroxyphenyl)methylidene]amino]propyl}imino)methyl]phenol
- (6Z)-6-[[3-[[(e)-(6-oxo-1-cyclohexa-2,4-dienylidene)methyl]amino]propylamino]methylidene]cyclohexa-2,4-dien-1-one
- DB-223244
- N,N'-Bis(Salicylidene)-1,3-propanediamine
-
- MDL: MFCD00002245
- Inchi: InChI=1S/C17H18N2O2/c20-16-8-3-1-6-14(16)12-18-10-5-11-19-13-15-7-2-4-9-17(15)21/h1-4,6-9,12-13,20-21H,5,10-11H2
- Chiave InChI: KLDZYURQCUYZBL-KLCVKJMQSA-N
- Sorrisi: OC1=CC=CC=C1/C=N/CCC/N=C/C2=CC=CC=C2O
- BRN: 2057483
Proprietà calcolate
- Massa esatta: 282.13700
- Massa monoisotopica: 282.137
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 2
- Conta accettatore di obbligazioni idrogeno: 4
- Conta atomi pesanti: 21
- Conta legami ruotabili: 6
- Complessità: 538
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 2
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- XLogP3: 3.8
- Superficie polare topologica: 58.2
- Conta Tautomer: 6
Proprietà sperimentali
- Colore/forma: Powder
- Densità: 1.288
- Punto di fusione: 50.0 to 54.0 deg-C
- Punto di ebollizione: 510.1°Cat760mmHg
- Punto di infiammabilità: Gradi Fahrenheit:235,4°F
Gradi Celsius:113°C - Indice di rifrazione: 1.574
- PSA: 65.18000
- LogP: 3.02590
N,N'-Bis(Salicylidene)-1,3-propanediamine Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S36-S24/25-S22
- Termine di sicurezza:S26;S36
- Frasi di rischio:R36/37/38
N,N'-Bis(Salicylidene)-1,3-propanediamine Dati doganali
- CODICE SA:2925290090
- Dati doganali:
Codice doganale cinese:
2925290090Panoramica:
292529090 Altre imine e loro derivati, e il loro sale. Condizioni normative: niente. IVA:17,0%.Tasso di rimborso fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
292529090 altre imine e loro derivati; i loro sali. Condizioni di supervisione:Nessuna. IVA:17,0%.Tasso di sconto fiscale:9,0%.Tariffa MFN:6,5%.Tariffa generale:30,0%
N,N'-Bis(Salicylidene)-1,3-propanediamine Prezzodi più >>
Impresa | No. | Nome del prodotto | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
---|---|---|---|---|---|---|---|---|
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | N159761-100g |
N,N'-Bis(Salicylidene)-1,3-propanediamine |
120-70-7 | 99% | 100g |
¥278.90 | 2023-09-01 | |
Ambeed | A558174-500g |
2,2'-((Propane-1,3-diylbis(azanylylidene))bis(methanylylidene))diphenol |
120-70-7 | 97% | 500g |
$164.0 | 2025-02-20 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34861-25g |
N,N'-BIS(SALICYLIDENE)-1,3-PROPANEDIAMINE |
120-70-7 | 97% | 25g |
¥37.0 | 2024-07-19 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34861-5g |
N,N'-BIS(SALICYLIDENE)-1,3-PROPANEDIAMINE |
120-70-7 | 5g |
¥36.0 | 2021-09-04 | ||
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823694-25g |
N,N'-Bis(salicylidene)-1,3-propanediamine |
120-70-7 | 99% | 25g |
¥99.00 | 2022-09-01 | |
eNovation Chemicals LLC | D759967-500g |
N,N'-BIS(SALICYLIDENE)-1,3-PROPANEDIAMINE |
120-70-7 | 95% | 500g |
$155 | 2024-06-07 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | N34861-100g |
N,N'-BIS(SALICYLIDENE)-1,3-PROPANEDIAMINE |
120-70-7 | 97% | 100g |
¥146.0 | 2024-07-19 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | N823694-100g |
N,N'-Bis(salicylidene)-1,3-propanediamine |
120-70-7 | 99% | 100g |
¥284.00 | 2022-09-01 | |
YUN NAN XI LI SHENG WU JI SHU GU FEN Co., Ltd. | BBP80770-5mg |
N,N'-Bis(salicylidene)-1,3-propanediamine |
120-70-7 | 98.0% | 5mg |
¥130 | 2021-05-07 | |
SHENG KE LU SI SHENG WU JI SHU | sc-253155-25 g |
N,N'-Bis(salicylidene)-1,3-propanediamine, |
120-70-7 | 25g |
¥542.00 | 2023-07-10 |
N,N'-Bis(Salicylidene)-1,3-propanediamine Letteratura correlata
-
Shaochun Tang,Sascha Vongehr,Xiangyu Wang,Yongguang Wang,Xiangkang Meng RSC Adv., 2014,4, 13729-13732
-
Mayuree Chanasakulniyom,Andrew Glidle,Jonathan M. Cooper Lab Chip, 2015,15, 208-215
-
Jingxiang Zhao,Lichang Yin,Zhongfang Chen J. Mater. Chem. A, 2019,7, 13284-13292
-
Yun Liu,Zhihua Cai,Quang Phan,Zhisheng Shi Mater. Adv., 2022,3, 1079-1086
120-70-7 (N,N'-Bis(Salicylidene)-1,3-propanediamine) Prodotti correlati
- 4081-35-0(α-acetolactate decarboxylase)
- 895468-31-2(N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-2-(4-fluorobenzenesulfonyl)acetamide)
- 898446-34-9(2-(2,5-dimethoxyphenyl)-9-(2-fluorophenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide)
- 1849281-92-0(Cyclopentane, 1-(3-bromopropyl)-1-methyl-)
- 1361690-35-8(3-(2,3-Dichlorophenyl)-2-hydroxypyridine-5-acetonitrile)
- 669713-77-3((2'-Chloro-biphenyl-2-yl)-acetic Acid)
- 897457-82-8(2-6-(4-chlorophenyl)imidazo2,1-b1,3thiazol-3-yl-N-(furan-2-yl)methylacetamide)
- 2171683-59-1(4-({bicyclo3.1.0hexan-1-yl}carbamoyl)-4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)butanoic acid)
- 4117-10-6(6-Hepten-1-ol)
- 1105195-20-7(N'-(4-Methoxy-1,3-benzothiazol-2-yl)-N,N-dimethylethane-1,2-diamine)
Fornitori consigliati
Shanghai Xinsi New Materials Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Changzhou Guanjia Chemical Co., Ltd
Membro d'oro
CN Fornitore
Grosso

Shanghai Joy Biotech Ltd
Membro d'oro
CN Fornitore
Grosso

Jinan Hanyu Chemical Co.,Ltd.
Membro d'oro
CN Fornitore
Grosso

Xiamen PinR Bio-tech Co., Ltd.
Membro d'oro
CN Fornitore
Grosso
